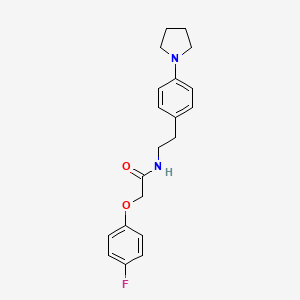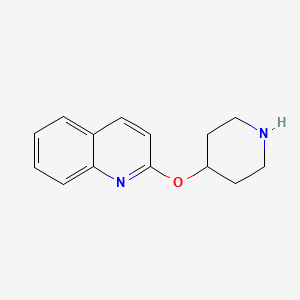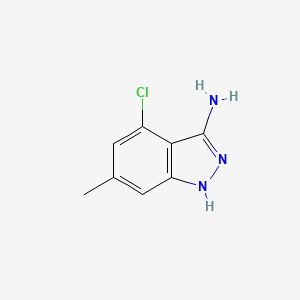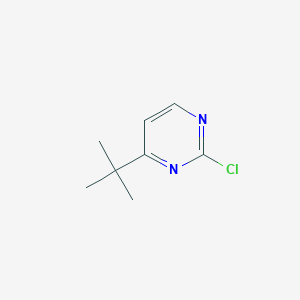
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide, also known as CDPPA, is a small molecule that has been extensively studied for its potential therapeutic applications. CDPPA is a modulator of the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain perception, learning and memory, and neuroprotection. In recent years, CDPPA has emerged as a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Mechanism of Action
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide is a modulator of the sigma-1 receptor, a protein that is involved in a variety of physiological processes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium signaling, protein folding, and lipid metabolism. This compound binds to the sigma-1 receptor and stabilizes its conformation, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to enhance the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. This compound has also been shown to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of various neurological disorders.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide has several advantages for lab experiments. It is a small molecule that can easily cross the blood-brain barrier, making it suitable for studying the effects of sigma-1 receptor modulation in the brain. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Future Directions
There are several future directions for the study of N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide. One area of research is the development of more potent and selective sigma-1 receptor modulators. Another area of research is the investigation of the therapeutic potential of this compound in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, the mechanisms underlying the neuroprotective effects of this compound need to be further elucidated, and its effects on other physiological processes, such as metabolism and immune function, need to be studied.
Synthesis Methods
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-pyrrolidinone with 1-bromo-2-methylpropane, followed by reaction with cyanogen bromide and then with 2-dimethylaminoethylamine. Alternatively, this compound can be synthesized using the reaction of 2-pyrrolidinone with 1-bromo-2-methylpropane, followed by reaction with sodium cyanide and then with 2-dimethylaminoethylamine.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-(pyrrolidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to have neuroprotective effects, to improve cognitive function, and to reduce inflammation. This compound has also been shown to enhance the efficacy of other drugs, such as antidepressants and antipsychotics.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-10(2)12(3,9-13)14-11(16)8-15-6-4-5-7-15/h10H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOPQJZBGOFYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-[5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2637589.png)

![1-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine hydrobromide](/img/structure/B2637595.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2637596.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2637598.png)

![N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]but-2-ynamide](/img/structure/B2637603.png)
![7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637604.png)


![6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)
![1,3-Dimethyl-7-(2-methylpropyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2637609.png)

![N-[4-(1-cyanoethyl)phenyl]prop-2-enamide](/img/structure/B2637612.png)